3-Fluoro-5-(propan-2-yloxy)aniline
Description
3-Fluoro-5-(propan-2-yloxy)aniline (CAS: 1369777-17-2) is a fluorinated aromatic amine with the molecular formula C₉H₁₂FNO and a molecular weight of 169.20 g/mol . Its structure features:
- A fluoro substituent at the 3-position of the benzene ring.
- A propan-2-yloxy (isopropyloxy) group at the 5-position.
- An amine (-NH₂) group at the 1-position.
The SMILES notation CC(C)OC1=CC(=CC(=C1)N)F and InChIKey QPSUSXFGTDCJRO-UHFFFAOYSA-N confirm its stereochemical identity . The propan-2-yloxy group is electron-donating via oxygen, while the fluorine atom exerts a moderate electron-withdrawing effect.
Properties
IUPAC Name |
3-fluoro-5-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUSXFGTDCJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369777-17-2 | |
| Record name | 3-fluoro-5-(propan-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(propan-2-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-fluoroaniline with isopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the benzene ring with the propan-2-yloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(propan-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Fluoro-5-(trifluoromethoxy)aniline hydrochloride
- Molecular Formula: C₇H₆ClF₄NO .
- Key Differences : Replaces the propan-2-yloxy group with a trifluoromethoxy (-OCF₃) group.
- Impact : The -OCF₃ group is strongly electron-withdrawing, increasing the compound's electrophilicity compared to the target molecule. This enhances stability in acidic conditions but reduces nucleophilic substitution reactivity .
2-Fluoro-3-(trifluoromethyl)aniline
- Molecular Formula : C₇H₅F₄N (CAS: 123973-25-1) .
- Key Differences : Features a trifluoromethyl (-CF₃) group at the 3-position and fluorine at the 2-position.
- Impact : The -CF₃ group is a stronger electron-withdrawing substituent than fluorine, making the aromatic ring more electron-deficient. This reduces the basicity of the -NH₂ group and may alter solubility in polar solvents .
2-Fluoro-5-(trifluoromethyl)aniline
Functional Group Modifications
2-Fluoro-3-methyl-6-nitroaniline
- Molecular Formula : C₇H₇FN₂O₂ (CAS: 1261676-68-9) .
- Key Differences: Introduces a nitro (-NO₂) group at the 6-position and a methyl (-CH₃) group at the 3-position.
- Impact: The -NO₂ group is highly electron-withdrawing, significantly reducing the electron density of the ring. This increases the compound’s acidity (pKa of -NH₂) and may limit its utility in base-sensitive reactions .
2-[3-(propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline
- Molecular Formula: C₁₆H₁₆F₃NO .
- Key Differences: Substitutes the benzene ring with a propan-2-ylphenoxy group and adds a -CF₃ group.
- The -CF₃ group further enhances lipophilicity, improving membrane permeability in biological systems .
Physicochemical Properties
EWG = Electron-Withdrawing Group
Research Findings and Trends
- A 2023 study compared fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline), highlighting that substituent position drastically affects crystallinity and hydrogen-bonding networks , which could influence drug formulation .
- Fluorinated anilines with bulky alkoxy groups (e.g., propan-2-yloxy) show improved bioavailability in preclinical models compared to smaller substituents like methoxy .
Biological Activity
3-Fluoro-5-(propan-2-yloxy)aniline is a fluorinated aromatic amine with potential applications in medicinal chemistry. This compound's biological activity is of significant interest due to its structural properties that may influence its interaction with biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14FNO, featuring a fluorine atom and a propan-2-yloxy group attached to an aniline structure. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetics.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of fluorinated anilines have shown moderate activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer models. A study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines for structurally related compounds, suggesting that modifications in the aniline structure can lead to enhanced antiproliferative effects .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
- Targeting Specific Pathways : The compound may interact with specific molecular targets involved in cancer pathways, such as kinases or transcription factors.
Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study was conducted on a series of fluorinated anilines, including derivatives like this compound. The study revealed that the introduction of fluorine at specific positions significantly altered the biological activity. Compounds with electron-withdrawing groups showed increased potency against cancer cell lines due to enhanced binding affinity to target proteins .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that similar fluorinated compounds reduced tumor growth in xenograft models. For example, a derivative exhibited a significant reduction in tumor size compared to controls when administered at a specific dosage over a treatment period. These findings underscore the potential therapeutic relevance of this compound in oncology .
Data Table: Biological Activity Overview
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | Various (e.g., colon, breast) | Apoptosis induction, cell cycle arrest |
| Related Fluorinated Aniline | 92.4 | Multiple (11 cancer lines) | Targeting kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
